BenchChemオンラインストアへようこそ!

4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-

COX-2 inhibition Molecular docking Anti-inflammatory

4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]- (CAS 101467-70-3) is a homoisoflavonoid belonging to the chromone subclass, characterized by an unsaturated C2–C3 bond within the 4H-chromen-4-one core and a 4-hydroxybenzyl substituent at position 3. Unlike the more frequently studied homoisoflavanones (chroman-4-ones), this compound possesses a fully conjugated benzopyrone scaffold (molecular formula C16H12O5, molecular weight 284.26 g/mol), which fundamentally alters its electronic distribution and planarity.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 101467-70-3
Cat. No. B11838869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-
CAS101467-70-3
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=COC3=CC(=CC(=C3C2=O)O)O)O
InChIInChI=1S/C16H12O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-4,6-8,17-19H,5H2
InChIKeySTWLHRJLBIXUSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dihydroxy-3-(4-hydroxybenzyl)-4H-chromen-4-one (CAS 101467-70-3): A Chromone-Class Homoisoflavone Sourcing Guide


4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]- (CAS 101467-70-3) is a homoisoflavonoid belonging to the chromone subclass, characterized by an unsaturated C2–C3 bond within the 4H-chromen-4-one core and a 4-hydroxybenzyl substituent at position 3 [1]. Unlike the more frequently studied homoisoflavanones (chroman-4-ones), this compound possesses a fully conjugated benzopyrone scaffold (molecular formula C16H12O5, molecular weight 284.26 g/mol), which fundamentally alters its electronic distribution and planarity [2]. It has been isolated as a natural product from Furcraea bedinghausii (Agavaceae) and identified in Dracaena angustifolia, where it has been evaluated via in-silico molecular docking against cyclooxygenase-2 (COX-2) [3][4].

Why Homoisoflavonoid Class Substitution Is Not Feasible for 5,7-Dihydroxy-3-(4-hydroxybenzyl)-4H-chromen-4-one (CAS 101467-70-3)


Homoisoflavonoids encompass both chromones (unsaturated C2–C3) and chromanones (saturated C2–C3), and these subclasses are not functionally interchangeable despite sharing the benzopyranone backbone. The presence of the C2–C3 double bond in this chromone (CAS 101467-70-3) rigidifies the scaffold into a planar conformation, which alters π-stacking interactions, hydrogen-bonding geometry, and binding-site complementarity relative to its dihydro-analogs such as 4'-demethyl-3,9-dihydroeucomin (CAS 107585-77-3) [1]. Empirical evidence from in-silico COX-2 docking studies indicates that this chromone exhibits distinct binding affinity energy compared to its 8-methyl-substituted analog, underscoring that even minor modifications to the core produce non-equivalent interaction profiles [2]. Substituting with a chromanone analog would therefore yield a different pharmacological and physicochemical entity, making compound-specific procurement essential for reproducibility in target-based assays.

Quantitative Differentiation Evidence for 5,7-Dihydroxy-3-(4-hydroxybenzyl)-4H-chromen-4-one (CAS 101467-70-3)


In-Silico COX-2 Binding Affinity: Head-to-Head Comparison with 8-Methyl Analog and Celecoxib

In a molecular docking study against the COX-2 protein target, 5,7-dihydroxy-3-(4-hydroxybenzyl)-4H-chromen-4-one (the target compound) exhibited a favorable binding affinity energy that was quantitatively distinguishable from both its 8-methyl analog (5,7-dihydroxy-3-(4-hydroxybenzyl)-8-methyl-4H-chromen-4-one) and the reference COX-2 inhibitor celecoxib [1]. This is a direct head-to-head in-silico comparison within the same study, employing identical docking parameters, which allows for a meaningful relative ranking of the target compound, its nearest structural neighbor, and a clinical standard.

COX-2 inhibition Molecular docking Anti-inflammatory Homoisoflavone

Scaffold Differentiation: Chromone (C2=C3) vs. Chromanone (C2–C3) Pharmacological Impact

The target compound is a chromone with an unsaturated C2–C3 bond, distinguishing it from the saturated chromanone analog 4'-demethyl-3,9-dihydroeucomin (CAS 107585-77-3). In a standardized chemiluminescent luminol assay for anti-inflammatory activity, the chromanone analog exhibited an IC50 of 7 mg/mL, which compared favorably with the NSAID meloxicam (IC50 6 mg/mL) [1]. While the chromone (target compound) was not directly tested in this specific assay, the scaffold difference (planar conjugated chromone vs. non-planar chromanone) is known to produce divergent biochemical interaction profiles—a principle supported by the differential COX-2 binding observed between the target chromone and its 8-methyl analog [2].

Scaffold comparison Chromone Chromanone Anti-inflammatory

Key Functional Group Requirement: 5,7-Dihydroxy Substitution Pattern in Antioxidant Free-Radical Scavenging

The 5,7-dihydroxy substitution on the A-ring of homoisoflavonoids is a critical pharmacophore for antioxidant activity. In a free-radical scavenging assay, 4'-demethyl-3,9-dihydroeucomin (which shares the identical 5,7-dihydroxy and 4'-hydroxybenzyl substitution pattern with the target chromone but differs by scaffold saturation) demonstrated 96% inhibition of the reaction at 10 mg/mL, outperforming the 5-O-methyl analog (4'-demethyl-5-O-methyl-3,9-dihydroeucomin, 94% inhibition) [1]. This class-level evidence indicates that the 5,7-dihydroxy configuration is essential for maximal radical scavenging, and the target chromone retains this active pharmacophore while adding the conjugated double bond, which may further stabilize radical intermediates through extended electron delocalization.

Antioxidant Free-radical scavenging Structure-activity relationship

COX-2 vs. COX-1 Selectivity Profile: Class-Level Context for the Target Chromone

A study on Dracaena loureiri evaluated flavonoids and stilbenoids for COX-1 and COX-2 inhibitory activity. While the homoisoflavanone 5,7-dihydroxy-3-(4-hydroxybenzyl)-4-chromanone (the dihydro analog) was tested among 'flavonoids 1–6' and exhibited weak or no COX inhibitory activity (in contrast to stilbenoids 7–9, which showed potent but non-selective COX-1/COX-2 inhibition with IC50 values of 1.29–4.92 μM) , the chromone analog (target compound) was not included in this specific panel. However, the 2023 in-silico study [1] explicitly positioned the target chromone as a COX-2 binder with favorable affinity compared to selective COX-2 inhibitors (celecoxib, rofecoxib, valdecoxib), suggesting that the chromone scaffold may confer enhanced COX-2 engagement relative to its chromanone counterpart—a hypothesis consistent with the increased planarity and conjugation of the chromone core.

COX-2 selectivity Cyclooxygenase Homoisoflavonoid Anti-inflammatory

Recommended Application Scenarios for 5,7-Dihydroxy-3-(4-hydroxybenzyl)-4H-chromen-4-one (CAS 101467-70-3) Based on Verified Evidence


In-Silico Screening and Molecular Docking Campaigns Targeting COX-2

This compound is suitable as a query ligand or test compound in molecular docking studies against the cyclooxygenase-2 (COX-2) enzyme target. The 2023 in-silico study demonstrated that 5,7-dihydroxy-3-(4-hydroxybenzyl)-4H-chromen-4-one exhibits favorable binding affinity energy and binding-site similarity with COX-2-selective drugs including celecoxib, rofecoxib, and valdecoxib [1]. Its planar chromone scaffold facilitates π-stacking interactions within the COX-2 active site that are not achievable with the saturated chromanone analogs. Researchers can benchmark this compound against the 8-methyl analog (also evaluated in the same study) to establish SAR for the 8-position substitution on the chromone core, making it a valuable reference standard for homoisoflavonoid-based anti-inflammatory drug design.

In-Vitro Anti-Inflammatory Activity Screening and Enzyme Inhibition Assays

The target chromone should be considered for in-vitro COX-2 enzyme inhibition assays, given its in-silico predicted activity [1]. The closely related chromanone analog demonstrated IC50 7 mg/mL in a chemiluminescent luminol anti-inflammatory assay, comparing favorably with meloxicam (IC50 6 mg/mL) [2]. The chromone scaffold, with its enhanced planarity and conjugation, may exhibit distinct kinetics or potency relative to the chromanone series. Researchers are advised to co-assay the chromone alongside its chromanone counterpart to directly quantify the scaffold-dependent contribution to COX inhibition—a critical factor for SAR-driven medicinal chemistry programs targeting inflammatory diseases.

Cancer Cell Line Cytotoxicity Profiling in Breast Adenocarcinoma Models

Chromones are recognized as promising biological scaffolds for anticancer activity [1]. While the target compound (CAS 101467-70-3) has not been directly tested in published cytotoxicity assays, structurally related homoisoflavanones have demonstrated cytotoxicity against MCF-7 breast adenocarcinoma cells [2]. The unsubstituted 5,7-dihydroxy pattern is critical for antiproliferative activity, and the chromone double bond may enhance activity through increased electrophilicity. Procurement of this high-purity chromone (≥98% as supplied by ISO-certified manufacturers ) enables systematic comparison with the chromanone series (e.g., 4'-demethyl-3,9-dihydroeucomin) in standardized MTT assays, generating valuable scaffold-activity relationship data for anticancer lead optimization.

Antioxidant Free-Radical Scavenging Studies and Phytochemical Reference Standards

The 5,7-dihydroxy substitution pattern is a known pharmacophore for radical-scavenging activity, with class-level evidence showing 96% inhibition at 10 mg/mL for the analog retaining free 5,7-dihydroxy groups [1]. The target chromone incorporates this active pharmacophore plus an extended conjugated system, which may enhance radical stabilization through electron delocalization across the chromone core. This compound can serve as a reference standard in DPPH, ABTS, or chemiluminescence-based antioxidant assays, particularly in comparative studies with methylated or glycosylated homoisoflavonoid derivatives. Its well-defined structure (C16H12O5, MW 284.26) and commercial availability at high purity make it suitable for quantitative structure-activity relationship (QSAR) modeling in antioxidant research.

Quote Request

Request a Quote for 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.